molecular formula C11H14BrNO2 B1319897 benzyl N-(2-bromoethyl)-N-methylcarbamate CAS No. 80754-84-3

benzyl N-(2-bromoethyl)-N-methylcarbamate

Cat. No.: B1319897
CAS No.: 80754-84-3
M. Wt: 272.14 g/mol
InChI Key: KTIJMQZGJYVILI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl N-(2-bromoethyl)-N-methylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group, a bromoethyl group, and a methylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl N-(2-bromoethyl)-N-methylcarbamate typically involves the reaction of benzylamine with 2-bromoethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{Benzylamine} + \text{2-bromoethyl isocyanate} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the bromoethyl group. Common nucleophiles include hydroxide ions, amines, and thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carbamate derivatives. Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reduction of this compound can lead to the formation of amine derivatives. Reducing agents like lithium aluminum hydride are commonly employed.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or primary amines in polar solvents.

    Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products:

    Substitution: Formation of substituted carbamates.

    Oxidation: Formation of oxidized carbamate derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

Benzyl N-(2-bromoethyl)-N-methylcarbamate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including its use as a precursor for drug development.

    Biological Studies: It is used in studies involving enzyme inhibition and protein modification.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl N-(2-bromoethyl)-N-methylcarbamate involves its interaction with biological molecules, such as enzymes and proteins. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This interaction can affect various molecular pathways, making the compound useful in biochemical research.

Comparison with Similar Compounds

    Benzyl N-(2-chloroethyl)-N-methylcarbamate: Similar structure but with a chloroethyl group instead of a bromoethyl group.

    Benzyl N-(2-iodoethyl)-N-methylcarbamate: Contains an iodoethyl group, which can exhibit different reactivity compared to the bromoethyl group.

    Benzyl N-(2-fluoroethyl)-N-methylcarbamate: Features a fluoroethyl group, leading to different chemical properties.

Uniqueness: Benzyl N-(2-bromoethyl)-N-methylcarbamate is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and potential for various chemical transformations. The bromoethyl group is more reactive in nucleophilic substitution reactions compared to chloroethyl and fluoroethyl groups, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

benzyl N-(2-bromoethyl)-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-13(8-7-12)11(14)15-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTIJMQZGJYVILI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCBr)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.